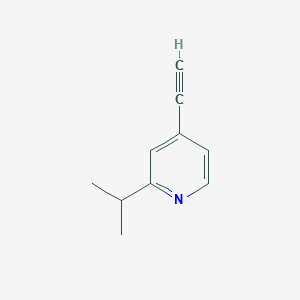

4-Ethynyl-2-isopropylpyridine

Beschreibung

4-Ethynyl-2-isopropylpyridine is a pyridine derivative featuring an ethynyl group (-C≡CH) at the 4-position and an isopropyl group (-CH(CH₃)₂) at the 2-position of the aromatic ring. The ethynyl group, with its sp-hybridized carbon, may enhance conjugation and electron-withdrawing effects, while the bulky isopropyl group could influence steric hindrance and hydrophobicity.

Eigenschaften

Molekularformel |

C10H11N |

|---|---|

Molekulargewicht |

145.20 g/mol |

IUPAC-Name |

4-ethynyl-2-propan-2-ylpyridine |

InChI |

InChI=1S/C10H11N/c1-4-9-5-6-11-10(7-9)8(2)3/h1,5-8H,2-3H3 |

InChI-Schlüssel |

RYIUQTHGPGJEPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NC=CC(=C1)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-isopropylpyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Ethynyl-2-isopropylpyridine may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boronic reagents and optimization of reaction conditions are crucial for achieving high yields and purity. The process typically includes steps such as oxidative addition, transmetalation, and reductive elimination, which are facilitated by the palladium catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethynyl-2-isopropylpyridine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-2-isopropylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 4-Ethynyl-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through its binding to enzymes, receptors, and other cellular components, influencing biochemical pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Substituents : An acetyl group (-COCH₃) replaces the ethynyl group at the 4-position.

- Electronic Effects : The acetyl group is strongly electron-withdrawing via resonance and induction, polarizing the pyridine ring more significantly than the ethynyl group.

- Molecular Weight: 163.22 g/mol (C₁₀H₁₃NO) .

Physical Properties :

- Higher hydrophilicity compared to 4-Ethynyl-2-isopropylpyridine due to the polar acetyl group.

- Predicted Log Kow (octanol-water partition coefficient): ~1.5–2.0 (estimated from analogous acetylpyridines in ) .

Reactivity :

- The acetyl group may participate in nucleophilic additions or condensations, unlike the ethynyl group, which is prone to cycloaddition or Sonogashira coupling reactions.

5-Acetyl-2-(4-isopropylphenoxy)pyridine

Structural Differences :

- Substituents: A phenoxy group (-O-C₆H₄-iPr) replaces the ethynyl group, introducing aromaticity and bulk.

- Electronic Effects: The phenoxy group donates electrons via resonance, contrasting with the electron-deficient ethynyl group.

Physical Properties :

- Higher molecular weight (~285–300 g/mol) due to the extended aromatic system.

- Enhanced hydrophobicity (Log Kow > 3.0) compared to both 4-Ethynyl-2-isopropylpyridine and 2-Acetyl-4-isopropylpyridine .

3-Acetylpyridine (CAS RN: 350-03-8)

Structural Differences :

- Substituents : An acetyl group at the 3-position instead of ethynyl/isopropyl at positions 4/2.

- Physical Properties: Lower molecular weight (121.14 g/mol, C₇H₇NO) . Higher water solubility (~100 g/L at 20°C) due to the absence of bulky isopropyl groups .

Data Table: Comparative Analysis of Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Log Kow (Estimated) | Water Solubility (g/L) |

|---|---|---|---|---|---|

| 4-Ethynyl-2-isopropylpyridine | C₁₀H₁₁N | 145.2 | 4-ethynyl, 2-isopropyl | ~2.5 | <10 (hypothetical) |

| 2-Acetyl-4-isopropylpyridine | C₁₀H₁₃NO | 163.22 | 4-acetyl, 2-isopropyl | ~1.8 | ~50 |

| 5-Acetyl-2-(4-isopropylphenoxy)pyridine | C₁₇H₁₉NO₂ | ~285.3 | 5-acetyl, 2-phenoxy-iPr | ~3.2 | <1 |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | 3-acetyl | 0.51 | ~100 |

Substituent Effects on Properties and Reactivity

- Ethynyl vs. Acetyl : Ethynyl groups (sp-hybridized) increase rigidity and enable cross-coupling reactions, whereas acetyl groups enhance polarity and participate in hydrogen bonding .

- Isopropyl vs. Phenoxy: Isopropyl groups raise hydrophobicity (Log Kow +0.5–1.0) compared to phenoxy, which adds aromatic bulk but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.